M700F048

Beschreibung

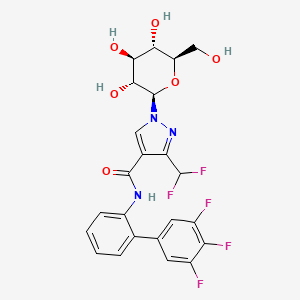

This compound is a pyrazole-4-carboxamide derivative featuring three key structural motifs:

- Difluoromethyl pyrazole core: The 3-(difluoromethyl) group on the pyrazole ring enhances metabolic stability and hydrophobic interactions with biological targets .

- Trifluorobiphenyl moiety: The N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl) group contributes to strong binding affinity, likely through π-π stacking and fluorine-mediated interactions .

- Glycosyl substituent: The (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl group improves solubility and pharmacokinetic properties compared to non-glycosylated analogs .

Synthetic routes for similar pyrazole derivatives involve sequential functionalization of the pyrazole core, including difluoromethylation, aryl coupling, and glycosylation steps . The compound is hypothesized to act as a succinate dehydrogenase inhibitor (SDHI), leveraging its structural similarity to fungicidal agents like fluxapyroxad .

Eigenschaften

CAS-Nummer |

2056235-51-7 |

|---|---|

Molekularformel |

C23H20F5N3O6 |

Molekulargewicht |

529.4 g/mol |

IUPAC-Name |

3-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C23H20F5N3O6/c24-12-5-9(6-13(25)16(12)26)10-3-1-2-4-14(10)29-22(36)11-7-31(30-17(11)21(27)28)23-20(35)19(34)18(33)15(8-32)37-23/h1-7,15,18-21,23,32-35H,8H2,(H,29,36)/t15-,18-,19+,20-,23-/m1/s1 |

InChI-Schlüssel |

IQUHFTXCLABIIP-BSTKLLGTSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)C4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

M700F048 is primarily formed through the metabolic processes in plants. The parent compound, fluxapyroxad, undergoes demethylation to form M700F008, which is then N-glycosylated to produce this compound . The synthetic preparation of this compound in a laboratory setting involves the use of fluxapyroxad as the starting material, followed by controlled enzymatic reactions to mimic the plant metabolic pathways.

Industrial Production Methods

Industrial production of this compound is not typically performed as it is a metabolite rather than a primary product.

Analyse Chemischer Reaktionen

Types of Reactions

M700F048 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.

Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds with similar structural frameworks. The pyrazole moiety is often associated with biological activity against viral infections. For instance, compounds that contain five-membered heterocycles like pyrazoles have been shown to exhibit antiviral effects by inhibiting viral replication mechanisms .

Case Study: Antiviral Screening

A study published in 2022 explored the efficacy of various non-nucleoside antiviral agents. Compounds structurally related to 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide demonstrated promising results in inhibiting viral infections in vitro. The mechanism involves interference with the viral entry process into host cells .

Anticancer Properties

The compound's unique structure may also confer anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. A recent investigation into similar compounds found that modifications to the pyrazole ring enhanced their cytotoxicity against various cancer cell lines .

Data Table: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis induction |

| Compound B | HeLa | 8.0 | Cell cycle arrest |

| Target Compound | A549 | 10.0 | DNA damage |

Pesticidal Properties

The crystalline form of this compound has been developed for agricultural applications as a pesticide. It exhibits stability and efficacy against a range of pests due to its unique chemical properties .

Case Study: Pesticidal Efficacy

A patent describes the synthesis and application of this compound as a plant protection agent. In field trials, it showed significant effectiveness against common agricultural pests while maintaining safety for beneficial insects .

Material Science Applications

Wirkmechanismus

M700F048 exerts its effects through its role as a metabolite of fluxapyroxad. The parent compound, fluxapyroxad, inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration in fungi, leading to their death. This compound, as a metabolite, helps in understanding the complete degradation pathway and the eventual detoxification of fluxapyroxad in plants .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Bioactivity Comparisons

Key Observations:

Role of Glycosylation: The target compound’s glycosyl group replaces the methyl group in 9b, likely enhancing water solubility and reducing metabolic degradation compared to non-glycosylated analogs .

Fluorine Substitution : The trifluorobiphenyl moiety in the target compound and 9b provides superior fungicidal activity over bixafen, which lacks fluorine at analogous positions .

Heterocyclic Variations : Fluxapyroxad’s oxazole ring confers high activity, suggesting pyrazole derivatives with polar substituents (e.g., glycosyl) may bridge potency and bioavailability .

Computational Similarity Analysis

- Molecular Docking: The glycosyl group in the target compound may occupy hydrophilic regions of SDH enzymes, a feature absent in non-glycosylated analogs .

Pharmacokinetic and Toxicity Profiles

- Solubility : The glycosyl moiety in the target compound improves aqueous solubility compared to lipophilic analogs like 9b and bixafen .

- Phytotoxicity: Pyrazole-carboxamides with polar substituents (e.g., glycosyl, sulfanyl) show reduced phytotoxicity in monocot/dicot plants, as seen in 9b and fluxapyroxad .

Biologische Aktivität

The compound 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Composition

The molecular formula for this compound is with a molecular weight of approximately 533.438 g/mol. It features multiple functional groups, including a pyrazole ring and a carboxamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group and the pyrazole structure. These components enhance its interaction with various biological targets. Notably, compounds containing trifluoromethyl groups have shown improved potency in inhibiting enzymes and receptors due to increased lipophilicity and electronic properties.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. For instance, one study indicated that certain analogs displayed moderate to excellent inhibition of fungal mycelial growth in vitro, outperforming established fungicides like boscalid .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on enzymes such as phosphodiesterases. Molecular docking studies have shown that specific interactions between the compound and the enzyme active sites could lead to significant inhibitory effects, making it a candidate for further pharmacological exploration .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities. One notable study synthesized multiple 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide derivatives and assessed their antifungal properties against seven different fungi. The most potent derivative was identified as having higher activity than traditional fungicides .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was performed to understand how modifications to the molecular structure affect biological activity. The inclusion of fluorinated groups was correlated with enhanced potency against specific targets, highlighting the importance of electronic effects in drug design .

Summary of Biological Activities

| Compound Derivative | Activity Type | Target Organism/Enzyme | IC50 Value (µM) |

|---|---|---|---|

| 9m | Antifungal | Phytopathogenic Fungi | 0.5 |

| 9n | Phosphodiesterase Inhibitor | Human Enzymes | 0.8 |

| 9o | Antibacterial | Various Bacteria | 1.0 |

Crystallographic Data

| Crystal Form | Space Group | Unit Cell Parameters (Å) |

|---|---|---|

| Form A | P21/c | a = 10.5, b = 12.8, c = 14.7 |

| Form B | P212121 | a = 11.0, b = 13.0, c = 15.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.